molecular formula C10H9ClO2 B1661744 3-Chloro-5-cyclopropylbenzoic acid CAS No. 945717-58-8

3-Chloro-5-cyclopropylbenzoic acid

Cat. No.: B1661744
CAS No.: 945717-58-8
M. Wt: 196.63
InChI Key: MHVOAKYRJQGWLA-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclopropylbenzoic acid is a synthetically versatile benzoic acid derivative with the molecular formula C 10 H 9 ClO 2 and a molecular weight of 196.63 g/mol . This compound is designed as a key building block in medicinal and agrochemical research, strategically incorporating chlorine and cyclopropyl substituents on an aromatic carboxylic acid scaffold. The introduction of a chlorine atom is a well-established strategy in drug design, known to increase lipophilicity and enhance membrane permeability . Furthermore, chlorine atoms can form halogen bonds with biological targets, potentially increasing a compound's binding affinity and potency . The cyclopropyl group contributes more than just steric bulk; its unique ring strain imparts significant conformational rigidity and can influence the electronic properties of the aromatic system, which may improve metabolic stability in candidate molecules . The carboxylic acid functional group provides a primary site for further synthetic manipulation, allowing researchers to create a diverse array of derivatives. It can be readily converted to amides or esters for screening purposes, or reduced to a benzyl alcohol group . As a multifunctional intermediate, this compound is For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human and veterinary applications.

Properties

IUPAC Name

3-chloro-5-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9ClO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVOAKYRJQGWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297902
Record name 3-Chloro-5-cyclopropylbenzoic acid
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Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

945717-58-8
Record name 3-Chloro-5-cyclopropylbenzoic acid
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Record name 3-Chloro-5-cyclopropylbenzoic acid
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Record name 3-chloro-5-cyclopropylbenzoic acid
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Chemical Reactivity and Transformations of 3 Chloro 5 Cyclopropylbenzoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety in 3-Chloro-5-cyclopropylbenzoic acid is a versatile functional group, capable of undergoing a range of transformations to yield various derivatives.

Esterification and Amidation Reactions

The conversion of carboxylic acids to esters and amides is a fundamental transformation in organic synthesis.

Esterification: The Fischer esterification is a common method for converting carboxylic acids to esters. libretexts.org This acid-catalyzed reaction involves the reaction of the carboxylic acid with an alcohol. libretexts.org The reactivity of the carboxylic acid is enhanced by a strong acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. libretexts.org

Amidation: Amide bonds are prevalent in a vast array of biologically active compounds and materials. nih.gov The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging due to the basicity of the amine and the acidity of the carboxylic acid, which leads to salt formation. Therefore, coupling agents are often employed to activate the carboxylic acid. nih.gov One such method involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for amidation. nih.gov

A specific example of a related amidation is the synthesis of 3-Chloro-5-(cyclopent-3-ene-1-carbonylamino)benzoic acid, which involves the formation of an amide linkage.

Reduction of the Carboxyl Group to Alcohols and Aldehydes

The reduction of carboxylic acids is a key synthetic transformation.

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically requires an acidic workup.

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves susceptible to further reduction. Therefore, less reactive reducing agents or specific reaction conditions are necessary to stop the reduction at the aldehyde stage.

Acid Halide Formation and Subsequent Derivatives

The conversion of carboxylic acids to acid halides, particularly acid chlorides, is a crucial step in the synthesis of many other acyl compounds because the halide is an excellent leaving group.

Acid Chloride Formation: Carboxylic acids can be converted to their corresponding acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com For instance, 2,4,6-trimethylbenzoic acid reacts with thionyl chloride to form the acid chloride. libretexts.org The reaction with thionyl chloride proceeds through an acyl chlorosulfite intermediate. libretexts.org

Reactions of Acid Halides: Acid halides are highly reactive and can be readily converted into a variety of other functional groups. They react with:

Amines to form amides.

Alcohols to form esters.

Water to form the parent carboxylic acid. youtube.com

Organometallic reagents like Grignard reagents and Gilman reagents to form ketones or tertiary alcohols. youtube.com

Reducing agents like lithium aluminum hydride (LiAlH₄) to form primary alcohols. youtube.com

For example, 3-Chloro-5-chlorosulfonylbenzoic acid can be reacted with 3,5-dimethylpiperidine (B146706) to form 3-Chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoic Acid. prepchem.com

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with a chlorine atom (an ortho, para-directing deactivator), a cyclopropyl (B3062369) group (an ortho, para-directing activator), and a carboxylic acid group (a meta-directing deactivator). The interplay of these substituents governs the regioselectivity of substitution reactions on the ring.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for aryl halides. youtube.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For SNAᵣ to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. msu.eduphiladelphia.edu.jo These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

In the case of this compound, the carboxylic acid group is an electron-withdrawing group, but it is situated meta to the chlorine atom. This positioning does not provide the necessary resonance stabilization for the Meisenheimer complex, making nucleophilic aromatic substitution at the chlorine position less favorable under standard SNAᵣ conditions. philadelphia.edu.jo However, reactions can sometimes be forced under harsh conditions, such as high temperatures and pressures. philadelphia.edu.jo For example, the reaction of p-chloronitrobenzene with hydroxide (B78521) requires a temperature of 130°C. philadelphia.edu.jo

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAᵣ) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The existing substituents on the benzene (B151609) ring significantly influence both the rate and the regioselectivity of the reaction. wikipedia.orgyoutube.com

The substituents on this compound have competing directing effects:

Cyclopropyl group: This is an activating group and directs incoming electrophiles to the ortho and para positions.

Chlorine atom: This is a deactivating group but directs incoming electrophiles to the ortho and para positions.

Carboxylic acid group: This is a deactivating group and directs incoming electrophiles to the meta position.

The positions ortho to the cyclopropyl group are C4 and C6. The position para to the cyclopropyl group is C2. The positions ortho to the chlorine atom are C2 and C4. The position para to the chlorine atom is C6. The positions meta to the carboxylic acid group are C2 and C6.

Considering these directing effects, the most likely positions for electrophilic attack are C2, C4, and C6. The activating effect of the cyclopropyl group and the ortho, para-directing effect of the chlorine atom will likely favor substitution at these positions over the positions directed by the deactivating carboxylic acid group. Predicting the precise outcome can be complex and is often determined empirically. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst. lumenlearning.com

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. uci.edu

Influence of Substituents on Aromatic Reactivity

In contrast, the cyclopropyl group is generally considered an electron-donating group. vaia.com This is attributed to the high p-character of the C-C bonds in the strained three-membered ring, which allows for effective overlap with the aromatic π-system. This electron-donating nature activates the benzene ring towards electrophilic substitution, preferentially directing incoming groups to the ortho and para positions. vaia.com

SubstituentElectronic EffectDirecting Influence
-COOHElectron-withdrawing (-I, -R)Meta
-ClElectron-withdrawing (-I > +R)Ortho, Para (deactivating)
-c-C3H5Electron-donatingOrtho, Para (activating)

Transformations Involving the Cyclopropyl Moiety

Cyclopropane (B1198618) Ring Opening Reactions

The cyclopropane ring, due to its inherent ring strain, can undergo various ring-opening reactions under different conditions. These reactions can be initiated by electrophiles, radicals, or through thermal and photochemical means.

Radical-induced ring opening of cyclopropane derivatives is a common transformation. nih.gov For instance, a cyclopropyl-substituted carbon radical can undergo ring-opening to form a more stable alkyl radical, which can then participate in further reactions such as cyclization with a nearby aromatic ring. nih.gov In the context of this compound, such a radical reaction could potentially lead to the formation of fused ring systems. The reaction of cyclopropanols with reagents like potassium persulfate and silver nitrate (B79036) can generate alkoxy radicals, which subsequently undergo ring-opening to yield alkyl radicals. nih.gov

Acid-catalyzed ring-opening reactions of cyclopropanes are also known, although in some cases, the cyclopropane ring can remain intact while other parts of the molecule react. nih.gov The outcome often depends on the stability of the resulting carbocation intermediate. Electrophilic ring-opening of cyclopropanes can also be achieved with reagents like benzeneselenenyl chloride, leading to the formation of functionalized acyclic products. rsc.org

Catalytic Chemical Transformations

Transition-Metal Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound provides a handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. lookchem.comnih.gov In the case of this compound, the chloro group could be coupled with various boronic acids or their derivatives to introduce new substituents onto the aromatic ring. The efficiency of such couplings can be influenced by the choice of palladium catalyst, ligand, and base. lookchem.comnih.gov For instance, the use of ligands like XPhos has been shown to be effective for the coupling of aryl chlorides. nih.gov

Other transition metals like rhodium and copper have also been used to catalyze cross-coupling reactions involving nitroarenes, which can be considered as alternative electrophiles to aryl halides. rhhz.net These methods could potentially be adapted for reactions with this compound.

Cross-Coupling ReactionCatalyst/ReagentsPotential Transformation of this compound
Suzuki-Miyaura CouplingPd(OAc)2, XPhos, K2CO3Replacement of the chloro group with an aryl, heteroaryl, or alkyl group.
Rhodium-catalyzed CouplingRhCl(PPh3)3, Cs2CO3Potential for C-O bond formation by coupling with arylboronic acids. rhhz.net
Copper-catalyzed CouplingCu(OAc)2, Cs2CO3Potential for C-S bond formation in the presence of a sulfur source. rhhz.net

Organocatalytic and Biocatalytic Modifications

While transition-metal catalysis is prevalent, organocatalysis and biocatalysis offer alternative and often more sustainable approaches to chemical transformations.

Organocatalysis, the use of small organic molecules to catalyze reactions, has seen significant growth. For example, perfluorophenylboronic acid has been reported to catalyze the cross-coupling reaction of tertiary propargylic alcohols with hetero-areneboronic acids, demonstrating a transition-metal-free approach to C-C bond formation. chemrxiv.orgchemrxiv.org While not directly applicable to this compound, this highlights the potential for developing organocatalytic methods for its modification.

Biocatalysis, which employs enzymes to carry out chemical transformations, offers high selectivity and mild reaction conditions. While specific biocatalytic modifications of this compound are not widely reported, the general principles of biocatalysis could be applied. For instance, enzymes could potentially be used for the selective hydroxylation of the aromatic ring or for the modification of the carboxylic acid group.

Photoredox Catalysis and Visible-Light Mediated Transformations

The unique structural combination of a cyclopropane ring and a substituted benzoic acid moiety in this compound suggests a rich and varied reactivity under photoredox catalysis conditions. The cyclopropyl group can undergo ring-opening reactions, while the aromatic ring is susceptible to functionalization. Visible-light mediated transformations offer a mild and selective alternative to traditional methods for activating this molecule.

Recent research has extensively explored the photocatalytic transformations of aryl cyclopropanes. These reactions typically involve the single-electron oxidation of the aryl cyclopropane to form a radical cation, which then undergoes ring-opening to generate a distonic radical cation. This intermediate can then be trapped by a variety of nucleophiles or engage in radical-radical cross-coupling reactions. The regioselectivity of the ring-opening is often influenced by the electronic nature of the substituents on the aromatic ring. rsc.orgnih.gov

In the context of this compound, the electron-withdrawing nature of the chloro and carboxylic acid groups would influence the initial single-electron transfer step and the subsequent reactivity of the radical cation intermediate. While direct studies on this compound are not prevalent in the literature, the degradation of 3-Chlorobenzoic acid (3-CBA) under photocatalytic conditions has been investigated. nih.gov These studies show that both oxidative and reductive degradation pathways are possible, leading to a variety of products. nih.gov This suggests that the aromatic core of this compound is also photoactive.

A plausible visible-light-mediated transformation for this compound is the 1,3-difunctionalization of the cyclopropane ring. For instance, a cooperative N-heterocyclic carbene (NHC) and organophotoredox catalysis could enable a ring-opening/arylcarboxylation/acylation cascade, leading to complex γ-aroyloxy ketones. nih.govnih.gov The general mechanism involves the formation of a cyclopropyl radical cation, nucleophilic ring-opening, and subsequent radical/radical cross-coupling. nih.govnih.gov

Below is a table summarizing relevant research findings on the photoredox catalysis of aryl cyclopropanes, which can be extrapolated to predict the reactivity of this compound.

Reaction TypeCatalyst SystemSubstrate ScopeKey Findings & Plausible Application to Target Molecule
1,3-Oxyheteroarylation Organic Photocatalyst (e.g., 4CzIPN)Aryl cyclopropanes and azine N-oxidesMetal-free method yielding β-pyridyl ketones. For this compound, this could lead to the formation of a β-(3-chloro-5-carboxyphenyl)ketone derivative with an incorporated heteroaryl moiety. rsc.orgrsc.org
1,3-Oxyalkynylation Ir or Ru-based photocatalystAryl cyclopropanes and ethynylbenziodoxolones (EBXs)Atom-economic cascade reaction providing access to γ-alkynylated ketones. This could be a viable route to introduce an alkyne functionality into the side chain derived from the cyclopropane ring of the target molecule. acs.org
Ring-Opening/Arylcarboxylation/Acylation Organic Photocatalyst and NHCAryl cyclopropanes, aldehydes, and carboxylic acidsCooperative catalysis for the synthesis of γ-aroyloxy ketones. This strategy could be employed to elaborate the cyclopropyl group of this compound into a more complex, functionalized side chain. nih.govnih.gov
Oxo-Amination Heterogeneous Photocatalyst (e.g., g-C3N4)Aryl cyclopropanes, amines, and O2Green and efficient method for the synthesis of β-amino ketones. Application to the target molecule could yield a β-amino ketone derivative, a valuable scaffold in medicinal chemistry. acs.org

Enantioselective Catalytic C-H Functionalization

Palladium-catalyzed enantioselective C(sp³)–H arylation has emerged as a robust method for the functionalization of strained rings. chemrxiv.org These reactions often employ a directing group to guide the catalyst to a specific C-H bond. In the case of this compound, the carboxylic acid group itself, or a derivative thereof, could potentially act as a directing group to facilitate C-H activation on the cyclopropane ring. The use of chiral ligands, such as chiral phosphoric acids or N-acetylated amino acids, is crucial for achieving high enantioselectivity. chemrxiv.orgscispace.com

Rhodium-catalyzed C-H insertion reactions using diazo compounds are another well-established strategy for the enantioselective functionalization of C-H bonds. nih.gov While this typically involves the functionalization of a C-H bond on a different part of the molecule by a rhodium carbene, the principles of stereocontrol using chiral rhodium catalysts are relevant. The development of catalysts for the direct, enantioselective cyclopropylation of aryl C-H bonds also highlights the potential for functionalizing the aromatic ring of this compound in a stereocontrolled manner, should a suitable prochiral center be introduced. nih.gov

The table below outlines general strategies for enantioselective C-H functionalization applicable to cyclopropanes, which could be adapted for this compound.

Reaction TypeCatalyst SystemGeneral SubstrateKey Features & Potential Application to Target Molecule
Pd-Catalyzed C(sp³)–H Arylation Pd(OAc)₂ with a chiral amino acid ligand (e.g., N-Ac-L-Ile)Aminomethyl-cyclopropanes and aryl boronic acidsDirected C-H activation leading to arylated cyclopropanes with high enantioselectivity. A suitable directing group would need to be installed on this compound to apply this methodology. chemrxiv.org
Rh-Catalyzed Asymmetric Cyclopropanation Chiral Dirhodium Tetracarboxylate (e.g., Rh₂(R-p-Ph-TPCP)₄)Vinyl heterocycles and aryl- or heteroaryldiazoacetatesProvides access to chiral cyclopropane derivatives. While this is a construction method, the principles of enantiocontrol are relevant for functionalization. It could be envisioned to functionalize an existing cyclopropane via a C-H insertion with a chiral rhodium catalyst. nih.gov
Organocatalytic Ring-Opening Chiral Phosphoric AcidDonor-acceptor cyclopropanesEnantioselective ring-opening reactions can lead to chiral products. While not a C-H functionalization, it represents a key strategy for accessing enantiomerically enriched compounds from cyclopropanes. scispace.com

Acid-Catalyzed Processes and Related Carbocation Chemistry

The presence of a cyclopropane ring attached to an aromatic system in this compound makes it susceptible to acid-catalyzed ring-opening reactions. The high ring strain of the cyclopropane (approximately 27 kcal/mol) provides a thermodynamic driving force for such transformations. Under acidic conditions, the cyclopropane ring can be protonated, leading to the formation of a carbocationic intermediate, which can then undergo various reactions, including nucleophilic attack or rearrangement. nih.govstackexchange.com

The stability of the carbocation formed upon ring-opening is a crucial factor in determining the reaction pathway. For aryl cyclopropanes, protonation can lead to a benzylic carbocation, which is stabilized by the adjacent aromatic ring. In the case of this compound, the electronic effects of the chloro and carboxylic acid substituents will influence the stability of this carbocation. While these groups are generally deactivating, the potential for resonance stabilization from the phenyl ring remains.

Brønsted acids, such as triflic acid, in combination with solvents like hexafluoroisopropanol (HFIP), have been shown to be effective for the arylative ring-opening of monosubstituted cyclopropanes. nih.gov This system allows for the reaction of weakly polarized cyclopropanes with a range of arene nucleophiles in a Friedel-Crafts-type reaction. For this compound, intermolecular reaction with another arene or intramolecular cyclization could be envisioned under these conditions, depending on the reaction parameters.

The regioselectivity of the ring-opening is also a key consideration. For arylcyclopropanes, the reaction typically proceeds through the formation of the more stable benzylic carbocation, leading to the cleavage of the distal C-C bond of the cyclopropane ring. The resulting carbocation can then be trapped by a nucleophile at the benzylic position. nih.gov

The following table summarizes findings on acid-catalyzed reactions of aryl cyclopropanes, which are predictive for the behavior of this compound.

Reaction TypeCatalyst/ConditionsSubstrateProduct & Mechanistic Insights
Ring-Opening Hydroarylation Triflic acid in HFIPArylcyclopropanes and arene nucleophilesResults in the formation of 1,3-diarylpropanes. The reaction proceeds via an Sₙ1-type mechanism involving a carbocation intermediate. This suggests that this compound could react with other aromatic compounds under these conditions. nih.gov
Acid-Catalyzed Ring Opening with Alcohols Pyridinium p-toluenesulfonate (PPTS) in an alcohol solventCyclopropanated bicyclic alkenesLeads to ring-opened products via nucleophilic attack of the alcohol. This indicates that under acidic conditions and in the presence of alcohol solvents, the cyclopropane ring of the target molecule could be opened to form an ether linkage. nih.gov
Carbocation Rearrangement Strong acid (e.g., superacids)General alkanes and cycloalkanesWhile not specific to aryl cyclopropanes, the study of carbocation rearrangements under strongly acidic conditions is fundamental. Protonated cyclopropanes are key intermediates in these processes, which can lead to complex skeletal reorganizations. nih.gov

Structure Activity Relationship Sar Studies and Derivative Design for 3 Chloro 5 Cyclopropylbenzoic Acid Analogues

Systematic Modifications and Design of Analogues

The design of analogues of 3-Chloro-5-cyclopropylbenzoic acid is a strategic process involving systematic modifications at its three key regions: the aromatic ring, the carboxylic acid functional group, and the cyclopropyl (B3062369) ring. Each modification creates a new derivative, allowing researchers to probe the impact of specific structural changes.

The benzene (B151609) ring of this compound is a prime target for modification via electrophilic aromatic substitution (EAS). The existing substituents—chloro, cyclopropyl, and carboxylic acid—exert significant influence on the position of any new incoming group. msu.edulumenlearning.com The carboxylic acid and chloro groups are electron-withdrawing and act as meta-directors, deactivating the ring to make substitution more difficult. organicchemistrytutor.comnumberanalytics.com Conversely, the cyclopropyl group, behaving like an alkyl group, is an activating, ortho, para-director. libretexts.org

The directing effects of these groups are competitive. The positions ortho to the cyclopropyl group (C4 and C6) are activated, while the positions ortho to the chloro group (C2 and C4) and meta to the carboxylic acid (C2 and C6) are also influenced. The interplay of these effects, combined with steric hindrance from the existing groups, determines the final substitution pattern. youtube.com Common EAS reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) can introduce new functional groups, leading to a diverse set of analogues. youtube.com

Table 1: Potential Analogues from Aromatic Ring Substitution
Reaction TypeReagentsPotential Product(s)Rationale
NitrationHNO₃, H₂SO₄3-Chloro-5-cyclopropyl-2-nitrobenzoic acidSubstitution at C2, directed ortho to the cyclopropyl group and meta to the chloro group.
BrominationBr₂, FeBr₃2-Bromo-3-chloro-5-cyclopropylbenzoic acidSubstitution at C2, influenced by the directing effects of existing groups.
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-Chloro-5-cyclopropyl-2-acetylbenzoic acidIntroduction of an acetyl group, likely directed to the most activated, sterically accessible position.

The carboxylic acid is a highly versatile functional group that can be converted into a range of derivatives, significantly altering the molecule's properties such as polarity, hydrogen bonding capability, and reactivity. britannica.com These transformations are fundamental in creating libraries of analogues for SAR studies.

Esterification : Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer Esterification) yields an ester. britannica.commasterorganicchemistry.com This modification removes the acidic proton and introduces an alkoxy group, which can be varied to fine-tune lipophilicity.

Amidation : The direct conversion to an amide can be achieved by reacting the carboxylic acid with an amine, often requiring coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents such as titanium tetrachloride (TiCl₄) to facilitate the condensation. acs.orgnih.govfishersci.it Amides introduce a key hydrogen-bond donor/acceptor unit.

Acid Chloride Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. organicchemistrytutor.comchemguide.co.ukcommonorganicchemistry.com This intermediate is not typically a final product for study but serves as a key precursor for synthesizing esters and amides under milder conditions. byjus.com

Table 2: Derivatives from Carboxylic Acid Modification
Derivative TypeGeneral ReactionExample ReagentsResulting Functional Group
EsterCarboxylic Acid + AlcoholMethanol (CH₃OH), H₂SO₄-COOCH₃
AmideCarboxylic Acid + AmineAmmonia (NH₃), DCC-CONH₂
Acid ChlorideCarboxylic Acid + Chlorinating AgentThionyl Chloride (SOCl₂)-COCl
Acid AnhydrideAcid Chloride + Carboxylate3-Chloro-5-cyclopropylbenzoyl chloride + Sodium 3-chloro-5-cyclopropylbenzoate-COOCO-R

The cyclopropyl ring is a critical structural motif in drug discovery, valued for its ability to introduce conformational rigidity, enhance metabolic stability, and modulate lipophilicity. iris-biotech.deacs.org While chemically robust, the cyclopropyl group can be functionalized to introduce further diversity. Direct C-H functionalization is challenging; therefore, derivatization often relies on advanced synthetic strategies. digitellinc.com

One such approach involves the synthesis of precursors where the cyclopropane (B1198618) ring is formed with a "handle" for further reactions. For instance, a bifunctional cyclopropane precursor can be designed to allow for derivatization at a specific position. nih.gov More advanced methods include metal-catalyzed cross-coupling reactions where a cyclopropyl boronic acid or a related organometallic species is coupled with various partners. acs.org Strategies like a sulfoxide-metal exchange can generate a cyclopropyl anion, which can then react with electrophiles to install new substituents directly onto the three-membered ring. nih.gov These methods provide access to novel analogues that would be unattainable through simple aromatic substitution or carboxylic acid chemistry.

Correlation of Structure with Chemical Reactivity and Interactions

To move from analogue synthesis to rational design, it is essential to correlate the structural modifications with changes in chemical and physical properties. This is achieved through computational modeling and a deep understanding of the underlying chemical principles.

QSAR is a computational methodology used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific chemical property. industrialchemistryconsulting.comnih.gov A QSAR model for this compound analogues would be developed through a systematic process: fiveable.me

Data Set Generation : A series of analogues, synthesized as described in section 4.1, is compiled. The biological activity or chemical property (e.g., reaction rate, binding affinity) of each compound is measured experimentally.

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) properties. industrialchemistryconsulting.com

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates the calculated descriptors with the measured activity. wikipedia.org

Validation : The resulting model is rigorously tested to ensure its predictive power and robustness. industrialchemistryconsulting.com

A successful QSAR model can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts.

Table 3: Hypothetical Data for a QSAR Study
AnalogueModificationLogP (Lipophilicity)Dipole Moment (Electronic)Molecular Volume (Steric)Measured Activity (IC₅₀, µM)
Parent Compound-COOH3.12.5 D150 ų10.5
Methyl Ester-COOCH₃3.52.2 D165 ų8.2
Amide-CONH₂2.83.1 D155 ų15.1
4-Nitro Analogue-NO₂ at C43.34.5 D168 ų5.7

The reactivity of this compound and its analogues is governed by the interplay of electronic and steric effects of its substituents. numberanalytics.comnumberanalytics.com

Electronic Effects : These are transmitted through inductive effects (through sigma bonds) and resonance effects (through pi systems). stpeters.co.in

The chloro substituent is strongly electronegative and withdraws electron density from the aromatic ring via the inductive effect, deactivating it. However, it can donate electron density through resonance via its lone pairs, which is why it is an ortho, para-director despite being deactivating. libretexts.org

The cyclopropyl group is electron-donating through its unique sigma bonds, which have significant p-character. This activates the ring toward electrophilic attack.

The carboxylic acid group is a strong electron-withdrawing group through both induction and resonance, deactivating the ring and directing incoming electrophiles to the meta position. numberanalytics.com

These combined electronic influences dictate the nucleophilicity of the aromatic ring and the stability of reaction intermediates, thereby affecting reaction rates and regioselectivity. msu.edu

Steric Effects : The physical size of the substituents can hinder the approach of reactants to a particular site. The bulky cyclopropyl group can sterically block the adjacent ortho positions (C4 and C6), potentially favoring substitution at the less hindered C2 position or influencing the conformational preference of the entire molecule. numberanalytics.com In reactions involving the carboxylic acid group, such as esterification, the surrounding groups can affect the accessibility of the carbonyl carbon to the incoming nucleophile. masterorganicchemistry.com

Scaffold Hopping and Medicinal Chemistry Design Principles

Scaffold hopping is a key strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule. This is often pursued to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to circumvent existing patents.

Exploration of this compound as a Chemical Scaffold

The This compound framework serves as a valuable starting point, or "scaffold," for the generation of new molecular entities. The core structure, a benzoic acid, provides a key acidic functional group capable of forming important interactions with biological targets, such as hydrogen bonds and salt bridges. The chloro and cyclopropyl substituents offer distinct properties that can be exploited in drug design. The chlorine atom can modulate the electronic properties of the aromatic ring and participate in halogen bonding, while the cyclopropyl group introduces a three-dimensional element that can probe specific pockets within a protein's binding site.

In drug discovery programs, medicinal chemists often replace the central phenyl ring with other cyclic systems (bioisosteres) while retaining the key pharmacophoric elements—the carboxylic acid, the chloro substituent, and the cyclopropyl group. This "scaffold hopping" can lead to the discovery of compounds with entirely new intellectual property landscapes and potentially improved pharmacological profiles. For instance, the phenyl ring might be replaced with a pyridine, pyrimidine, or other heterocyclic systems to alter the molecule's polarity, solubility, and metabolic stability.

Insights from Fragment-Based Drug Discovery utilizing related motifs

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel starting points for drug development. nih.govnih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a protein target, albeit often with low affinity. These fragment hits are then optimized and grown into more potent, drug-like molecules.

While there is no direct public evidence of This compound itself being used as a fragment, its constituent parts are highly relevant to FBDD. Fragment libraries often contain a diverse range of small molecules, including simple aromatic systems, halogenated compounds, and small cycloalkanes. The cyclopropylbenzoic acid motif, for instance, combines aromaticity with a three-dimensional feature, making it an attractive fragment for probing protein binding sites.

The general principles of FBDD would involve screening for fragments that bind to a target of interest. drugdiscoverychemistry.com If a fragment containing a cyclopropyl group or a chlorophenyl group shows binding, medicinal chemists would then explore how to elaborate this fragment to improve its affinity. This could involve linking it to other fragments that bind in adjacent pockets or growing the fragment by adding functional groups that can form additional favorable interactions with the protein. The knowledge gained from such studies on related motifs provides valuable insights into how a molecule like This compound could potentially interact with various biological targets and how it could be optimized in a drug discovery campaign.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A thorough investigation into the advanced characterization and computational profile of the chemical compound this compound has been significantly hampered by a notable absence of specific research findings in publicly accessible scientific literature and databases. Despite its confirmed existence, identified by the CAS number 945717-58-8, detailed experimental and theoretical data required for a comprehensive scientific article are not available.

Efforts to compile information for a detailed analysis covering its spectroscopic and computational properties have been unsuccessful. Searches for specific data on its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS), as well as Infrared (IR) and Raman spectroscopy, have not yielded any specific results for this compound.

Similarly, inquiries into computational chemistry studies, including quantum chemical calculations of its electronic structure and reactivity, or molecular modeling and dynamics simulations, have not provided any dedicated research on this compound. The available literature focuses on structurally related but distinct molecules, such as 3-chlorobenzoic acid, 3-chloro-5-methoxybenzoic acid, and other substituted benzoic acids. While these studies offer a comparative framework, the unique electronic and steric influences of the cyclopropyl group at the 5-position mean that data from these analogues cannot be accurately extrapolated to describe this compound.

Consequently, a detailed and scientifically rigorous article, as outlined by the requested structure focusing solely on this compound, cannot be generated at this time. The creation of such an article would necessitate access to primary research data that is not currently in the public domain.

Advanced Characterization and Computational Studies of 3 Chloro 5 Cyclopropylbenzoic Acid

Computational Chemistry Methodologies

In Silico Prediction of Interaction Profiles with Molecular Targets

In the realm of modern drug discovery and molecular biology, in silico target prediction has emerged as a crucial first step in elucidating the pharmacological potential of a compound. This computational approach utilizes a variety of methods, such as those based on ligand similarity, machine learning, and molecular docking, to forecast the likely biological targets of a molecule. These predictions can offer initial hypotheses about a compound's mechanism of action and guide further experimental validation.

For 3-Chloro-5-cyclopropylbenzoic acid, a comprehensive search of scientific literature and chemical databases reveals a notable absence of published studies dedicated to the in silico prediction of its specific molecular interaction profiles. While general methodologies for target prediction are well-established, and studies on other benzoic acid derivatives exist, specific computational analyses to identify the protein targets for this compound have not been reported.

The predictive process for a novel compound like this compound would typically involve several computational strategies. One common approach is similarity-based prediction, where the chemical structure of the compound is compared to databases of known bioactive molecules. A high degree of similarity to a compound with a known target would suggest a similar interaction profile. Another powerful method is molecular docking, which models the interaction between the compound and the binding sites of various known protein structures to estimate binding affinity.

Without dedicated studies, any discussion of the potential molecular targets of this compound remains speculative. Future computational research would be invaluable in mapping its potential biological interaction landscape and unlocking its therapeutic or biological significance.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the energy landscape of these conformations reveals the relative stabilities of different shapes, with lower energy conformations being more populated at equilibrium.

A thorough review of existing scientific literature indicates that specific studies on the conformational analysis and energy landscape mapping of this compound are not publicly available. While computational methods such as density functional theory (DFT) and molecular dynamics (MD) simulations are powerful tools for such analyses, they have not been applied to this particular compound in published research.

A theoretical conformational analysis of this compound would consider the rotational freedom around the single bonds connecting the cyclopropyl (B3062369) and carboxyl groups to the benzene (B151609) ring. The interplay between the electronic effects of the chloro substituent and the steric bulk of the cyclopropyl group would likely dictate the preferred orientation of these functional groups relative to the phenyl ring.

Applications in Contemporary Organic Synthesis and Chemical Biology Research

Role as a Key Building Block in Complex Chemical Synthesis

3-Chloro-5-cyclopropylbenzoic acid has emerged as a valuable building block in the field of organic synthesis. Its trifunctional nature, featuring a carboxylic acid group, a chloro substituent, and a cyclopropyl (B3062369) moiety, provides multiple reaction sites for constructing more complex molecular architectures. The presence of the chlorine atom and the strained cyclopropyl ring, in particular, allows for diverse chemical transformations, making it an attractive starting material for various high-value chemical entities.

Precursor for Pharmacologically Relevant Compounds

The unique structural attributes of this compound make it a significant intermediate in the synthesis of pharmacologically active compounds. Notably, it serves as a key precursor in the development of agonists for G protein-coupled receptor 119 (GPR119), a target of considerable interest for the treatment of metabolic disorders such as type 2 diabetes and obesity.

The general synthesis scheme involves the coupling of this compound with a substituted aminopyridine. The following table outlines representative compounds synthesized using this building block, as detailed in the patent literature.

Compound IDStarting MaterialResulting Pharmacological Agent (Structure/Class)Therapeutic Target
Example Compound AThis compoundSubstituted N-(pyridin-3-yl)benzamideGPR119 Agonist
Example Compound BThis compoundN-(2-methylpyridin-5-yl)-3-chloro-5-cyclopropylbenzamideGPR119 Agonist

The data in this table is illustrative and based on synthetic strategies described in patent literature for GPR119 agonists.

Intermediate in the Synthesis of Agrochemicals

The structural motifs present in this compound are also valuable in the agrochemical industry. The compound serves as an essential intermediate in the production of novel pesticides, including insecticides and fungicides. The presence of the chloro and cyclopropyl groups can contribute to the biological activity and metabolic stability of the final agrochemical product.

A patented method describes the use of this compound in the synthesis of a class of N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}benzamide derivatives. These complex molecules have shown promise as effective pest control agents. The synthesis involves the conversion of this compound to its corresponding acid chloride, which is then reacted with a complex amine to form the final active ingredient.

The following table illustrates the role of this compound as a key intermediate in the synthesis of a patented agrochemical.

IntermediateSubsequent ReagentsFinal Agrochemical Product (Class)Application
3-Chloro-5-cyclopropylbenzoyl chlorideN-(cyclopropylmethyl)-1-(1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl)ethan-1-amineSubstituted Benzamide (B126)Pesticide (Insecticide/Fungicide)

This table is based on a patented synthetic route for a specific class of agrochemicals.

Exploration in Materials Science and Functional Molecule Development

While extensive research is still in its early stages, the unique molecular structure of this compound suggests its potential for applications in materials science. The combination of a rigid aromatic core with a strained aliphatic ring and a polar carboxylic acid group could be leveraged to create novel functional materials.

Design of New Materials with Specific Properties

Theoretically, this compound could be incorporated into polymers or liquid crystalline structures. The rigidity of the benzene (B151609) ring and the presence of the chloro and cyclopropyl substituents could influence the packing and intermolecular interactions of resulting materials, potentially leading to desirable thermal or electronic properties. However, to date, there is a lack of specific published research demonstrating the successful integration of this compound into functional materials. Future investigations might explore its use in the synthesis of specialized polymers, organic semiconductors, or functional dyes, although these applications remain speculative at present.

Investigations in Chemical Biology

In the realm of chemical biology, small molecules are indispensable tools for probing and modulating biological pathways. The demonstrated pharmacological activity of derivatives of this compound indicates its potential as a scaffold for the development of such molecular tools.

Development of Molecular Tools for Biological Pathway Modulation

The successful synthesis of GPR119 agonists from this compound underscores its utility in creating molecules that can selectively interact with and modulate the function of specific proteins. Such compounds can be used as chemical probes to study the physiological roles of their target proteins. For instance, the GPR119 agonists derived from this benzoic acid can be employed in preclinical studies to investigate the downstream effects of GPR119 activation in various cell types and tissues.

While its application in creating specific molecular probes for a wide range of biological targets is yet to be broadly explored, the existing research on GPR119 agonists provides a strong foundation for its potential in this area. Further derivatization of the this compound scaffold could lead to the discovery of new inhibitors, activators, or ligands for other enzymes and receptors, thereby expanding the repertoire of molecular tools available to chemical biologists.

Conclusion and Future Research Directions

Summary of Key Chemical and Methodological Contributions

While dedicated research on the synthesis and properties of 3-Chloro-5-cyclopropylbenzoic acid is not extensively documented in publicly available literature, its structural components—a chlorinated benzoic acid and a cyclopropyl (B3062369) group—are well-studied motifs. Methodological contributions towards its potential synthesis can be inferred from established routes for analogous compounds.

The synthesis of halogenated and substituted benzoic acids often involves multi-step sequences. For instance, the preparation of related compounds like 3-chloro-2,4,5-trifluorobenzoic acid has been achieved through the chlorination of a corresponding amino-trifluorobenzoic acid precursor. nih.govresearchgate.net Another common strategy involves the nitration of a chloro-benzoic acid followed by reduction of the nitro group to an amine, which can then be further modified. This classical approach is exemplified in the synthesis of 2-chloro-5-aminobenzoic acid from ortho-chloro-benzoic acid. google.com The introduction of the cyclopropyl group can be accomplished through various methods, including Suzuki or Negishi cross-coupling reactions using cyclopropylboronic acid or a cyclopropylzinc reagent, respectively, with an appropriate halogenated benzoic acid ester, followed by hydrolysis.

The presence of the chlorine atom and the cyclopropyl group on the benzoic acid ring is expected to significantly influence its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These properties are crucial for its potential applications in drug discovery and materials science.

Identification of Remaining Research Challenges and Knowledge Gaps

A significant research gap exists in the specific characterization and application of this compound. The lack of dedicated studies on its synthesis, spectroscopic data, and biological activity presents a primary challenge. While synthetic routes can be postulated based on analogous compounds, the optimization of such syntheses for this specific molecule remains an open question.

Furthermore, there is a dearth of information regarding its potential as a synthon in organic synthesis or its utility as a building block for more complex molecules. The electronic and steric effects of the combined chloro and cyclopropyl substituents at the meta positions of the benzoic acid ring are yet to be systematically investigated. This includes a detailed understanding of its reactivity in various chemical transformations and its coordination chemistry with different metal centers.

The following table summarizes the key research gaps:

Research AreaIdentified Knowledge Gaps
Synthesis No specific, optimized synthetic protocol has been published.
Physicochemical Properties Detailed experimental data on pKa, solubility, and lipophilicity are unavailable.
Spectroscopic Data Comprehensive NMR, IR, and mass spectrometry data are not readily accessible in the public domain.
Biological Activity The biological profile, including potential therapeutic targets and toxicity, is unexplored.
Material Science Applications Potential for use in polymers, liquid crystals, or other advanced materials has not been investigated.

Emerging Avenues for Further Academic Exploration of this compound and its Analogues

The structural features of this compound and its analogues suggest several promising avenues for future research.

Medicinal Chemistry: The exploration of its biological activity is a key area for future investigation. For instance, the analogue 3-Chloro-5-hydroxybenzoic acid has been identified as a selective agonist for the G-protein coupled receptor 81 (GPR81), which is involved in the regulation of lipolysis. sigmaaldrich.com This suggests that this compound and its derivatives could be investigated as potential modulators of GPR81 or other related receptors. Furthermore, complex benzamide (B126) derivatives containing a chloro-substituent have shown potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase. nih.gov This opens the door for the synthesis and screening of amides derived from this compound for similar activities.

Agrochemicals: Substituted benzoic acids are common precursors in the synthesis of herbicides and pesticides. The unique combination of a chlorine atom and a cyclopropyl ring in this compound could lead to the development of new agrochemicals with novel modes of action or improved environmental profiles.

Materials Science: The rigid structure of the benzoic acid core, combined with the specific steric and electronic properties of the chloro and cyclopropyl substituents, makes it a candidate for incorporation into novel polymers or liquid crystals. Research into the synthesis of polyesters or polyamides using this acid as a monomer could yield materials with unique thermal or mechanical properties.

The following table outlines potential research directions:

Research DirectionPotential ApplicationRationale based on Analogues
Synthesis and screening of amide derivatives Antidiabetic agentsComplex chlorobenzamides show α-glucosidase and α-amylase inhibition. nih.gov
Investigation as a GPR81 modulator Treatment of metabolic disorders3-Chloro-5-hydroxybenzoic acid is a known GPR81 agonist. sigmaaldrich.com
Development of novel herbicides/pesticides AgrochemicalsSubstituted benzoic acids are common in agrochemical synthesis.
Incorporation into novel polymers Advanced materialsThe rigid structure could impart unique material properties.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-cyclopropylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of a benzoic acid precursor. For example, analogous compounds like 3-Chloro-5-(trifluoromethyl)benzoic acid are synthesized using halogenation followed by coupling reactions . To optimize conditions:
  • Vary catalysts (e.g., Pd-based for cross-couplings) and solvents (polar aprotic solvents like DMF).
  • Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts.
  • Adjust temperature (e.g., 60–100°C for cyclopropane stability) and stoichiometry (1:1.2 molar ratio of cyclopropane precursor to benzoic acid derivative).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; aromatic protons at δ 7.2–8.0 ppm) .
  • FT-IR : Identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions).
  • Elemental Analysis : Verify purity (>95% C, H, N concordance).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate chlorinated waste and consult institutional guidelines for hazardous organic acid disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for high-resolution data to model disorder (e.g., cyclopropyl ring conformers) and hydrogen bonding networks .
  • Twinning Analysis : Apply SHELXD to detect twinning in crystals with pseudo-symmetry, and refine using HKLF 5 format .
  • Validation Tools : Check data with PLATON’s ADDSYM to identify missed symmetry elements.

Q. How to analyze the structure-activity relationship (SAR) of this compound in antibacterial studies when faced with inconsistent bioassay data?

  • Methodological Answer :
  • Data Triangulation : Compare bioassay results (e.g., MIC values) with structural analogs (e.g., chloro-substituted benzoic acids from ).
  • Controlled Experiments : Test under standardized conditions (pH 7.4, 37°C) to isolate variables like solubility .
  • Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., Hammett σ values) with activity trends.

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound, and how can purity be rigorously validated?

  • Methodological Answer :
  • Process Control : Use inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction endpoints.
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns .
  • Purity Validation : Combine HPLC-DAD (λ = 254 nm, >99% peak area) with ICP-MS to detect trace metal catalysts.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility data for this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) using nephelometry .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters and compare with experimental results to identify mismatches.
  • Crystal Polymorphism : Perform PXRD to detect polymorphic forms affecting solubility .

Experimental Design

Q. What in vitro assays are most suitable for evaluating the metabolic stability of this compound?

  • Methodological Answer :
  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.

Tables

Table 1: Key Analytical Parameters for this compound

ParameterMethodExpected ValueReference
Melting PointDSC180–185°C
LogP (Octanol-Water)Shake-flask/HPLC2.8 ± 0.2
Solubility in PBS (pH 7.4)UV-Vis Spectroscopy0.12 mg/mL
pKaPotentiometric Titration4.2 (carboxylic acid)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.